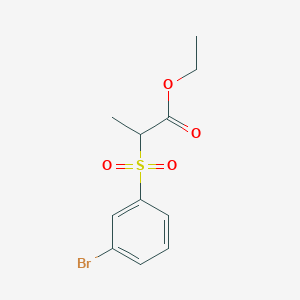
Ethyl 2-(3-bromobenzenesulfonyl)propanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(3-bromobenzenesulfonyl)propanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a propanoate backbone, which is further substituted with a 3-bromobenzenesulfonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(3-bromobenzenesulfonyl)propanoate typically involves the esterification of 2-(3-bromobenzenesulfonyl)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(3-bromobenzenesulfonyl)propanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the 3-bromobenzenesulfonyl group can be substituted with other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Hydrolysis: Acidic or basic hydrolysis can be performed using hydrochloric acid or sodium hydroxide, respectively.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used for the reduction of the sulfonyl group.
Major Products Formed
Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted derivatives.
Hydrolysis: The major products are 2-(3-bromobenzenesulfonyl)propanoic acid and ethanol.
Reduction: The major product is the corresponding sulfide derivative.
Aplicaciones Científicas De Investigación
Ethyl 2-(3-bromobenzenesulfonyl)propanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme activities and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 2-(3-bromobenzenesulfonyl)propanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The bromobenzenesulfonyl group may also participate in binding interactions, influencing the compound’s overall activity.
Comparación Con Compuestos Similares
Similar Compounds
- Ethyl 2-(3-chlorobenzenesulfonyl)propanoate
- Ethyl 2-(3-fluorobenzenesulfonyl)propanoate
- Ethyl 2-(3-iodobenzenesulfonyl)propanoate
Uniqueness
Ethyl 2-(3-bromobenzenesulfonyl)propanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro, fluoro, and iodo analogs
Propiedades
Fórmula molecular |
C11H13BrO4S |
|---|---|
Peso molecular |
321.19 g/mol |
Nombre IUPAC |
ethyl 2-(3-bromophenyl)sulfonylpropanoate |
InChI |
InChI=1S/C11H13BrO4S/c1-3-16-11(13)8(2)17(14,15)10-6-4-5-9(12)7-10/h4-8H,3H2,1-2H3 |
Clave InChI |
SBZYSDWJWPZEQM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C(C)S(=O)(=O)C1=CC(=CC=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


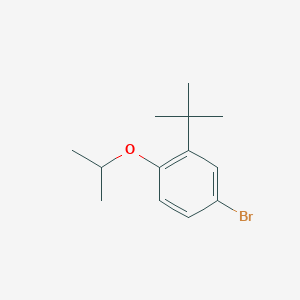
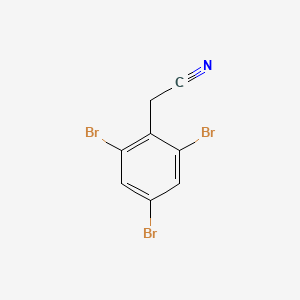

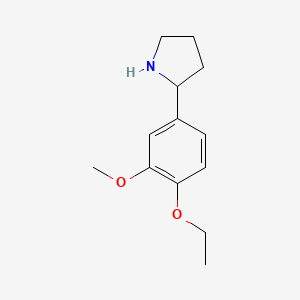


![2-[4-(Propan-2-yl)cyclohexyl]propanoic acid](/img/structure/B12090803.png)

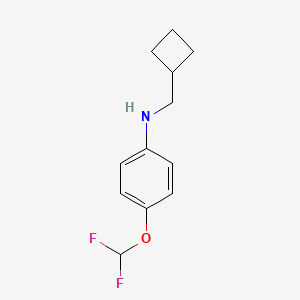

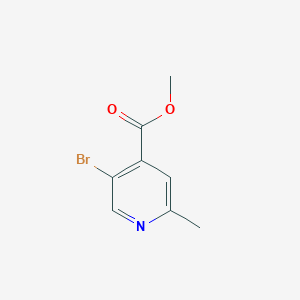
![2-Phenyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12090834.png)
![3-(2-chloro-6-fluorophenyl)-N-[(2S,5R,6R)-2,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-5-(hydroxymethyl)-1,2-oxazole-4-carboxamide](/img/structure/B12090841.png)
![5-Fluoro-2-oxa-7-azaspiro[3.5]nonane](/img/structure/B12090843.png)
